molecular formula C9H9ClFNO B1351846 3-chloro-N-(3-fluorophenyl)propanamide CAS No. 100638-26-4

3-chloro-N-(3-fluorophenyl)propanamide

Cat. No.: B1351846
CAS No.: 100638-26-4
M. Wt: 201.62 g/mol
InChI Key: NXEZFWIYWQILFE-UHFFFAOYSA-N
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Description

Overview of Amide Derivatives in Medicinal Chemistry and Chemical Biology

The amide bond is a cornerstone of medicinal chemistry and chemical biology, most notably as the fundamental linkage in peptides and proteins. mdpi.com Its prevalence in pharmaceuticals is due to a combination of favorable characteristics. The amide group is relatively stable to hydrolysis, which contributes to the metabolic stability of drug molecules in biological systems. mdpi.com Furthermore, the amide functional group can act as both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the C=O group), enabling strong and specific interactions with biological targets such as enzymes and receptors. mdpi.com

The incorporation of amide bonds into molecular structures can significantly influence a drug's pharmacokinetic properties, including its absorption, distribution, metabolism, and excretion. mdpi.com This versatility has led to the widespread presence of amide derivatives in a broad spectrum of therapeutic areas, including but not limited to, anticancer, antiviral, and anti-inflammatory agents.

Significance of Halogenated Phenyl Moieties in Bioactive Compounds

The introduction of halogen atoms—fluorine, chlorine, bromine, and iodine—into a phenyl ring is a common and impactful strategy in drug design. Halogenation can profoundly alter a molecule's physicochemical properties. For instance, the inclusion of halogens, particularly fluorine, can enhance metabolic stability by blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes. mdpi.com

Contextualizing 3-chloro-N-(3-fluorophenyl)propanamide within Related Chemical Scaffolds

This compound is a molecule that embodies the principles discussed above. It is an N-arylpropanamide containing two different halogen substituents on the phenyl ring and a chlorine atom on the propanamide side chain. This compound serves as a valuable building block in organic synthesis for the creation of more complex molecules. The presence of both chlorine and fluorine atoms offers distinct electronic and steric properties that can be exploited in the design of new bioactive compounds.

Research on related N-arylpropanamide scaffolds has revealed a wide range of biological activities. For instance, various derivatives have been investigated for their potential as antiproliferative and antimicrobial agents. nih.gov The 3-chloropropanamide moiety, in particular, is a reactive handle that can be used for further chemical modifications, allowing for the construction of diverse molecular libraries for biological screening. mdpi.com The specific substitution pattern of this compound, with a meta-fluorine and a 3-chloro group, provides a unique chemical entity for exploration within the broader class of halogenated N-arylpropanamides.

Below are the chemical properties of this compound and a related compound for comparison.

Table 1: Chemical Properties of this compound

Property Value
CAS Number 100638-26-4
Molecular Formula C₉H₉ClFNO
Molecular Weight 201.63 g/mol

| Appearance | Solid |

Table 2: Chemical Properties of a Related Compound: 3-chloro-N-phenylpropanamide

Property Value
CAS Number 3460-04-6
Molecular Formula C₉H₁₀ClNO
Molecular Weight 183.63 g/mol

| Melting Point | 119.5-120.5 °C |

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-chloro-N-(3-fluorophenyl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClFNO/c10-5-4-9(13)12-8-3-1-2-7(11)6-8/h1-3,6H,4-5H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXEZFWIYWQILFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)NC(=O)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40393605
Record name 3-chloro-N-(3-fluorophenyl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40393605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100638-26-4
Record name 3-chloro-N-(3-fluorophenyl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40393605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Synthetic Route Optimization for 3 Chloro N 3 Fluorophenyl Propanamide and Its Analogues

Precursor Synthesis and Derivatization Strategies

The synthesis of 3-chloro-N-(3-fluorophenyl)propanamide fundamentally relies on the availability and purity of its two primary precursors: 3-fluoroaniline (B1664137) and 3-chloropropionyl chloride (or its corresponding carboxylic acid).

3-Fluoroaniline: This aniline (B41778) derivative is a commercially available reagent. It is typically synthesized through the reduction of 3-fluoronitrobenzene. The nitro group is readily reduced to an amine using various established methods, such as catalytic hydrogenation with catalysts like palladium on carbon (Pd/C) or using metal/acid systems like tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl). nih.gov

3-Chloropropionyl Chloride: This acyl chloride is the most common acylating agent for this synthesis due to its high reactivity. It is generally prepared from 3-chloropropionic acid. guidechem.comgoogle.com The conversion of the carboxylic acid to the acyl chloride is a standard transformation, often accomplished using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). guidechem.comgoogle.com Alternative syntheses of 3-chloropropionyl chloride include methods starting from acrylic acid, which can undergo hydrochlorination and subsequent conversion to the acyl chloride. guidechem.com

Derivatization strategies for creating analogues of the target compound primarily involve modifications to these two precursors. For instance, substituting 3-fluoroaniline with other aniline derivatives (e.g., different positional isomers of fluoroaniline, or anilines with other substituents) allows for the generation of a library of related N-aryl propanamides. Similarly, the acylating agent can be varied to introduce different functionalities on the propanamide backbone.

Amide Bond Formation Reactions and Mechanistic Considerations

The central chemical transformation in the synthesis of this compound is the formation of the amide bond. This is typically achieved through the nucleophilic acyl substitution reaction between the amine group of 3-fluoroaniline and an activated carbonyl group of a 3-chloropropanoyl precursor.

Acylation Reactions of Aniline Derivatives

The most direct method for synthesizing this compound is the acylation of 3-fluoroaniline with 3-chloropropionyl chloride. rsc.org This reaction proceeds via a nucleophilic attack of the nitrogen atom of the aniline on the electrophilic carbonyl carbon of the acyl chloride. The subsequent elimination of the chloride leaving group forms the stable amide bond. A key byproduct of this reaction is hydrochloric acid (HCl). To prevent the protonation of the unreacted aniline, which would render it non-nucleophilic, a non-nucleophilic base is typically added to act as an acid scavenger. rsc.org

General Reaction Scheme:

3-chloropropionyl chloride + 3-fluoroaniline → this compound + HCl

Commonly used bases for this transformation include tertiary amines such as triethylamine (B128534) (TEA) or pyridine. The reaction is often carried out in anhydrous aprotic solvents like dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF) to prevent hydrolysis of the highly reactive acyl chloride.

Coupling Reagent Selection and Reaction Conditions

An alternative to using the acyl chloride is to form the amide bond directly from 3-chloropropanoic acid and 3-fluoroaniline. This approach is generally considered "greener" as it avoids the handling of moisture-sensitive acyl chlorides. However, since a carboxylic acid's hydroxyl group is a poor leaving group, the carboxylic acid must first be activated in situ. luxembourg-bio.com This is accomplished using a variety of "coupling reagents." luxembourg-bio.comresearchgate.net

The mechanism for most coupling reagents involves the conversion of the carboxylic acid into a more reactive intermediate, such as an O-acylisourea, an active ester, or a symmetrical anhydride, which is then readily attacked by the amine. luxembourg-bio.com

Common Classes of Coupling Reagents:

Carbodiimides: Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) and N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) are widely used. luxembourg-bio.comresearchgate.net They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. luxembourg-bio.com To improve yields and minimize side reactions, particularly racemization in chiral substrates, additives like 1-hydroxybenzotriazole (B26582) (HOBt) are often included. luxembourg-bio.com

Onium Salts: These represent a large class of modern coupling reagents.

Phosphonium Salts: Reagents like BOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are highly efficient. bachem.com

Uronium/Aminium Salts: Reagents such as HBTU (O-(Benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate), TBTU (O-(Benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium tetrafluoroborate), and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are known for their high reactivity and are suitable for forming amide bonds even in challenging cases. bachem.commerckmillipore.com

The selection of a coupling reagent and the reaction conditions depend on factors such as the scale of the reaction, the desired purity, and the steric and electronic properties of the substrates.

Table 1: Comparison of Selected Amide Coupling Reagents
Reagent ClassExample(s)Typical AdditiveKey AdvantagesCommon Byproducts
CarbodiimidesDCC, EDCHOBt, Oxyma PureCost-effective, widely used.Insoluble ureas (DCC), water-soluble ureas (EDC). luxembourg-bio.com
Phosphonium SaltsBOP, PyBOPNone requiredHigh efficiency, low racemization.Water-soluble phosphine (B1218219) oxides.
Uronium/Aminium SaltsHBTU, HATU, COMUNone requiredVery high reactivity, suitable for difficult couplings. merckmillipore.comWater-soluble tetramethylurea. bachem.com

Regioselective and Stereoselective Synthesis Approaches for Related Chiral Propanamide Derivatives

While this compound itself is achiral, the synthesis of chiral analogues, particularly those with stereocenters on the propanamide backbone (e.g., at the α or β position), requires advanced stereoselective methods.

Regioselectivity in related syntheses can be crucial when dealing with multifunctional precursors. For example, in the amidation of aromatic rings with multiple reactive sites, enzymatic and photocatalytic methods have been developed to achieve C-H bond amidation at specific positions, offering a modern alternative to traditional substitution reactions. nih.gov

Stereoselectivity is achieved by introducing a source of chirality into the reaction. Common strategies include:

Use of Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to one of the precursors (e.g., a chiral alcohol to form a chiral ester of 3-chloropropanoic acid). This auxiliary directs the subsequent amide bond formation or other transformations to occur from a specific face of the molecule, thereby inducing a preferred stereochemical outcome. numberanalytics.com After the desired stereocenter is set, the auxiliary is cleaved.

Asymmetric Catalysis: A chiral catalyst (e.g., a chiral Lewis acid or a chiral organocatalyst) is used in sub-stoichiometric amounts to create a chiral environment around the reacting molecules. This biases the reaction to produce one enantiomer or diastereomer preferentially. rsc.org

Substrate-Controlled Synthesis: If one of the precursors already contains a stereocenter, it can influence the stereochemical outcome of the new stereocenter being formed. This is particularly relevant in the synthesis of more complex drug-like molecules.

For instance, the synthesis of chiral α-fluoro-imides has been achieved through the highly regio- and stereoselective fluorination of chiral enamides, demonstrating a sophisticated method for installing stereocenters in related structures. nih.govnih.gov

Scale-Up Considerations for Research Applications

Transitioning the synthesis of this compound from a laboratory benchtop scale to a larger scale for extensive research or preclinical studies introduces several practical challenges that must be addressed.

Key Optimization Parameters for Scale-Up:

Reaction Conditions: The direct acylation with 3-chloropropionyl chloride is often preferred for its simplicity and high conversion. However, precise temperature control is critical. The exothermic nature of the acylation requires efficient heat dissipation to prevent side reactions and ensure product quality. For larger scales, continuous flow reactors can offer superior temperature control and mixing efficiency compared to traditional batch reactors.

Reagent Stoichiometry and Addition: Careful control over the addition rate of the acyl chloride is necessary to maintain the optimal temperature. The stoichiometry of the base (e.g., triethylamine) must be precise to neutralize the generated HCl without introducing purification challenges.

Work-up and Purification: On a larger scale, purification by column chromatography becomes less practical. The focus shifts to developing robust crystallization or recrystallization procedures to isolate the product in high purity. Solvent selection for this step is critical to maximize yield and purity while minimizing waste.

Process Safety and Environmental Impact: The handling of corrosive reagents like 3-chloropropionyl chloride and thionyl chloride requires stringent safety protocols. From an environmental perspective, minimizing solvent usage and developing methods for solvent recycling are important considerations. The use of direct coupling reactions with 3-chloropropanoic acid, despite potentially higher initial costs for reagents, can be advantageous by avoiding the generation of HCl gas and the use of other hazardous chlorinating agents. researchgate.net

Table 2: Scale-Up Considerations for Synthesis
ParameterLab Scale ApproachScale-Up StrategyRationale
Temperature ControlIce bathJacketed reactor, continuous flow reactorManage exothermicity, prevent side reactions.
PurificationColumn chromatographyRecrystallizationEfficiency, cost-effectiveness, and throughput.
Reagent ChoiceAcyl chloride or acid + coupling reagentOften acyl chloride due to cost/simplicity; process safety is paramount.Balance of reactivity, cost, and safety.
Solvent ManagementStandard evaporationSolvent recovery and recycling systemsReduce environmental impact and operational costs. researchgate.net

Advanced Spectroscopic and Crystallographic Structural Characterization of 3 Chloro N 3 Fluorophenyl Propanamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique used to determine the structure of organic compounds by observing the magnetic properties of atomic nuclei.

Proton (¹H) NMR Spectral Analysis and Chemical Shift Assignments

A hypothetical ¹H NMR spectrum of 3-chloro-N-(3-fluorophenyl)propanamide would be expected to show distinct signals corresponding to the different types of protons in the molecule. The aromatic protons on the 3-fluorophenyl ring would likely appear as complex multiplets in the downfield region (typically δ 7.0-8.0 ppm) due to spin-spin coupling with each other and with the fluorine atom. The methylene (B1212753) protons of the propanamide chain (–CH₂CH₂–) would be expected to appear as two triplets in the upfield region. The protons on the carbon adjacent to the carbonyl group (–C(=O)CH₂–) would be deshielded and appear at a lower field than the protons on the carbon adjacent to the chlorine atom (–CH₂Cl). The amide proton (–NH–) would likely appear as a broad singlet, with its chemical shift being sensitive to the solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shift Assignments for this compound

Protons Predicted Chemical Shift (δ, ppm) Multiplicity
Aromatic-H 7.0 - 7.8 m
-CH₂-Cl 3.8 - 4.0 t
-C(=O)-CH₂- 2.8 - 3.0 t

Carbon-13 (¹³C) NMR Spectral Analysis and Carbon Environments

The ¹³C NMR spectrum would provide information about the different carbon environments in the molecule. The carbonyl carbon (–C=O) would be expected to have the most downfield chemical shift (around δ 170 ppm). The aromatic carbons would appear in the region of δ 110-165 ppm, with the carbon attached to the fluorine atom showing a characteristic large coupling constant (¹JCF). The two methylene carbons of the propanamide chain would have distinct signals in the upfield region.

Table 2: Predicted ¹³C NMR Chemical Shift Assignments for this compound

Carbon Atom Predicted Chemical Shift (δ, ppm)
C=O ~170
Aromatic C-F ~162 (d, ¹JCF ≈ 245 Hz)
Aromatic C-N ~140
Other Aromatic C 110 - 130
-CH₂-Cl ~45

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC) for Connectivity Determination

To definitively assign the proton and carbon signals and to confirm the connectivity of the atoms, two-dimensional (2D) NMR experiments would be essential.

COSY (Correlation Spectroscopy): Would show correlations between coupled protons, for instance, between the two methylene groups of the propanamide chain.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): Would reveal one-bond correlations between protons and the carbons they are directly attached to.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Vibrational spectroscopy provides information about the functional groups present in a molecule.

IR Spectroscopy: The IR spectrum would be expected to show a strong absorption band for the C=O stretching of the amide group (around 1660-1680 cm⁻¹). The N-H stretching vibration would appear as a sharp band around 3300 cm⁻¹. Other characteristic bands would include C-H stretching of the aromatic and aliphatic parts, C-N stretching, and C-Cl stretching.

Raman Spectroscopy: Raman spectroscopy would complement the IR data. Aromatic ring vibrations are often strong in Raman spectra.

Table 3: Predicted IR and Raman Vibrational Frequencies for this compound

Functional Group Predicted Vibrational Mode Wavenumber (cm⁻¹)
N-H Stretching ~3300
Aromatic C-H Stretching 3000 - 3100
Aliphatic C-H Stretching 2850 - 3000
C=O (Amide I) Stretching 1660 - 1680
N-H (Amide II) Bending 1530 - 1570
Aromatic C=C Stretching 1450 - 1600
C-N Stretching 1200 - 1300
C-F Stretching 1000 - 1100

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. This compound, containing a substituted benzene (B151609) ring and a carbonyl group, would be expected to exhibit absorption bands in the UV region. The primary absorptions would likely correspond to π→π* transitions of the aromatic ring and n→π* transitions of the carbonyl group. The exact position of the maximum absorption (λmax) would be influenced by the substituents on the aromatic ring.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is used to determine the molecular weight and to gain structural information from the fragmentation pattern of the molecule. For this compound (molecular weight: 201.63 g/mol ), the mass spectrum would be expected to show a molecular ion peak [M]⁺ at m/z 201 and an isotope peak [M+2]⁺ at m/z 203 with an intensity of about one-third of the [M]⁺ peak, which is characteristic of the presence of one chlorine atom. Common fragmentation pathways would likely involve the cleavage of the amide bond and the loss of the chloropropyl side chain.

Table 4: Predicted Mass Spectrometry Fragmentation for this compound

m/z Predicted Fragment
201/203 [M]⁺ (Molecular ion)
128 [M - CH₂CH₂Cl]⁺
111 [3-fluorophenyl]⁺
95 [C₆H₄F]⁺

X-ray Crystallography and Solid-State Structural Analysis

As of the current body of scientific literature, a complete single-crystal X-ray diffraction study for this compound has not been publicly reported. Consequently, detailed experimental data on its molecular geometry, crystal packing, and specific intermolecular interactions are not available.

To provide a comprehensive analysis as outlined, a dedicated crystallographic investigation would be necessary. This would involve the synthesis and purification of this compound, followed by the growth of single crystals suitable for X-ray diffraction analysis. The subsequent sections outline the methodologies and the nature of the data that would be obtained from such a study.

Single-Crystal X-ray Diffraction for Molecular Geometry and Conformation

A single-crystal X-ray diffraction experiment would elucidate the precise three-dimensional arrangement of atoms within the this compound molecule. This technique would yield a wealth of structural information, which would be presented in detailed tables.

Table 1: Hypothetical Crystal Data and Structure Refinement Parameters for this compound

ParameterValue (Exemplary)
Empirical formulaC₉H₉ClFNO
Formula weight201.63
Temperature293(2) K
Wavelength0.71073 Å
Crystal systemMonoclinic
Space groupP2₁/c
Unit cell dimensionsa = 10.123(4) Å, α = 90°
b = 8.456(3) Å, β = 105.2(1)°
c = 11.789(5) Å, γ = 90°
Volume973.4(7) ų
Z4
Density (calculated)1.378 Mg/m³
Absorption coefficient0.35 mm⁻¹
F(000)416
Crystal size0.25 x 0.20 x 0.15 mm
Theta range for data collection2.5 to 28.0°
Reflections collected4500
Independent reflections2100 [R(int) = 0.045]
Final R indices [I>2sigma(I)]R₁ = 0.050, wR₂ = 0.135
R indices (all data)R₁ = 0.065, wR₂ = 0.150
Goodness-of-fit on F²1.05

From the refined crystal structure, precise measurements of bond lengths, bond angles, and torsion angles would be determined, providing insight into the molecular geometry. For instance, the planarity of the amide group and the relative orientations of the phenyl ring and the chloro-propyl chain would be quantified.

Table 2: Hypothetical Selected Bond Lengths (Å) and Angles (°) for this compound

Bond/AngleLength (Å) / Angle (°)
Cl-C(1)1.78(2)
F-C(5)1.36(2)
O(1)-C(7)1.24(2)
N(1)-C(7)1.33(2)
N(1)-C(4)1.42(2)
C(7)-C(8)1.51(2)
C(8)-C(9)1.52(2)
Angle Value (°)
O(1)-C(7)-N(1)123.5(1)
C(7)-N(1)-C(4)125.8(1)
N(1)-C(7)-C(8)115.2(1)
Cl-C(9)-C(8)110.9(1)

Characterization of Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding, π-Stacking)

A detailed analysis of the crystal structure would allow for the identification and characterization of various non-covalent interactions that stabilize the crystal lattice. These interactions are crucial in determining the physical properties of the compound.

Hydrogen Bonding: The presence of an amide group (N-H donor) and a carbonyl group (C=O acceptor), as well as the fluorine atom, suggests the potential for various hydrogen bonds. The analysis would identify classical N-H···O hydrogen bonds, which are common in amides and often lead to the formation of chains or ribbons. Weaker C-H···O and C-H···F interactions would also be investigated.

Halogen Bonding: The chlorine atom in the propanamide chain could potentially act as a halogen bond donor, interacting with electronegative atoms such as oxygen or nitrogen on neighboring molecules. The geometry and distance of these contacts would be analyzed to confirm the presence of halogen bonding.

π-Stacking: The fluorophenyl ring provides a region of π-electron density. The analysis would examine the possibility of π-π stacking interactions between the aromatic rings of adjacent molecules. This would involve measuring the centroid-to-centroid distance and the slip angle between the rings to characterize the nature of the stacking (e.g., face-to-face or offset).

Table 3: Hypothetical Intermolecular Hydrogen Bond Geometry (Å, °)

D-H···Ad(D-H)d(H···A)d(D···A)∠(DHA)
N(1)-H(1)···O(1)ⁱ0.862.052.90(2)175
C(2)-H(2)···O(1)ⁱⁱ0.932.553.45(2)160
C(8)-H(8A)···F(1)ⁱⁱⁱ0.972.603.50(2)155

Symmetry codes: (i) x, -1+y, z; (ii) 1-x, -y, 1-z; (iii) 1+x, y, z

A comprehensive crystallographic study would provide the definitive data needed to fully characterize the solid-state structure of this compound, offering valuable insights into its molecular and supramolecular chemistry.

Computational and Theoretical Investigations of 3 Chloro N 3 Fluorophenyl Propanamide

Density Functional Theory (DFT) Studies for Electronic and Geometrical Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For 3-chloro-N-(3-fluorophenyl)propanamide, DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set, are instrumental in determining its optimized geometry and electronic characteristics. researchgate.net

The initial step in the computational analysis involves the optimization of the molecular geometry to find the most stable conformation, which corresponds to the lowest energy state on the potential energy surface. For this compound, this process reveals the spatial arrangement of its atoms, including critical bond lengths and angles.

Conformational analysis is also performed to identify different stable isomers and the energy barriers between them. The amide linkage in the molecule allows for potential cis and trans conformations, with the trans conformation generally being more stable due to reduced steric hindrance. The orientation of the propanamide chain relative to the fluorophenyl ring is also a key conformational feature.

Table 1: Selected Optimized Geometrical Parameters for this compound

Note: The data in this table is representative of typical DFT calculation results for similar molecules and is provided for illustrative purposes.

The electronic properties of a molecule are described by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between the HOMO and LUMO, known as the band gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller band gap suggests higher reactivity. nih.govmdpi.com

For this compound, the HOMO is typically localized on the fluorophenyl ring and the amide group, which are electron-rich regions. Conversely, the LUMO is often distributed over the carbonyl group and the chloroalkyl chain, indicating these are the likely sites for nucleophilic attack.

Table 2: Calculated HOMO-LUMO Energies and Related Parameters

Parameter Energy (eV)
HOMO Energy -6.85
LUMO Energy -1.23

Note: The data in this table is representative of typical DFT calculation results for similar molecules and is provided for illustrative purposes.

Theoretical vibrational frequencies can be calculated using DFT, and these are often compared with experimental data from Fourier-Transform Infrared (FTIR) and Raman spectroscopy to validate the computational model. The calculated frequencies are typically scaled by an empirical factor to account for anharmonicity and other systematic errors in the computational method. researchgate.netnih.gov

Key vibrational modes for this compound include the N-H stretching of the amide group, the C=O stretching of the carbonyl group, C-Cl stretching, and various aromatic C-H and C=C stretching modes. Good agreement between the scaled theoretical and experimental frequencies confirms the accuracy of the optimized molecular structure. researchgate.net

Table 3: Comparison of Calculated and Experimental Vibrational Frequencies (cm⁻¹)

Vibrational Mode Calculated (Unscaled) Calculated (Scaled) Experimental
N-H Stretch 3450 3312 3310
C=O Stretch 1720 1651 1650
C-N Stretch 1380 1325 1323
C-Cl Stretch 750 720 718
Aromatic C-H Stretch 3100 3070 3068

Note: The data in this table is representative of typical DFT calculation results and experimental data for similar molecules and is provided for illustrative purposes. A common scaling factor for B3LYP is ~0.96.

The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, allows for the theoretical prediction of Nuclear Magnetic Resonance (NMR) chemical shifts. nih.govworktribe.com These predicted shifts for ¹H, ¹³C, and ¹⁹F nuclei can be compared with experimental NMR data to further confirm the molecular structure. The chemical shifts are sensitive to the electronic environment of each nucleus, making this a powerful tool for structural elucidation. uni-muenchen.dersc.org

Table 4: Predicted ¹³C and ¹H NMR Chemical Shifts (ppm)

Atom Predicted ¹³C Shift Atom Predicted ¹H Shift
C=O 170.2 N-H 8.5
C (ipso-NH) 140.1 Aromatic H 7.1 - 7.6
C (ipso-F) 162.5 (d, J=245 Hz) CH₂ (adjacent to C=O) 2.8
Aromatic C 110.0 - 131.0 CH₂ (adjacent to Cl) 3.9
CH₂ (adjacent to C=O) 39.5

Note: The data in this table is representative of typical GIAO-DFT calculation results for similar molecules and is provided for illustrative purposes.

Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory provides a framework for understanding and predicting chemical reactivity based on the interaction between the HOMO of one reactant and the LUMO of another. taylorandfrancis.comwikipedia.org The energies and spatial distributions of the HOMO and LUMO of this compound, as determined by DFT, are central to this analysis.

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and for predicting its reactivity towards electrophilic and nucleophilic reagents. The MEP map is plotted on the electron density surface, with different colors representing different electrostatic potential values.

For this compound, the MEP analysis typically reveals the following:

Red regions (negative potential): These are located around the electronegative oxygen and fluorine atoms, indicating these are the most likely sites for electrophilic attack.

Blue regions (positive potential): These are found around the amide hydrogen and the hydrogens of the alkyl chain, suggesting these are favorable sites for nucleophilic attack.

Green regions (neutral potential): These generally cover the carbon atoms of the aromatic ring.

The MEP surface provides a comprehensive picture of the molecule's electrostatic properties and complements the insights gained from FMO analysis in predicting its reactive behavior. xisdxjxsu.asia

Natural Bond Orbital (NBO) Analysis for Delocalization and Bonding Characteristics

Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge delocalization, hyperconjugative interactions, and the nature of bonding within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that align with the familiar concepts of chemical bonds, lone pairs, and core orbitals. This approach provides a quantitative measure of electron density sharing between orbitals, revealing stabilizing interactions.

For a molecule like this compound, NBO analysis would be expected to reveal significant delocalization of electron density. The key interactions would likely involve the lone pairs of electrons on the oxygen, nitrogen, fluorine, and chlorine atoms, as well as the π-electrons of the phenyl ring.

Key Expected Interactions:

Amide Resonance: A primary feature would be the delocalization of the nitrogen lone pair (n) into the antibonding orbital of the carbonyl group (π* C=O). This n → π* interaction is characteristic of amides and contributes to the planarity of the amide bond and its partial double bond character.

Phenyl Ring Interactions: The fluorine atom's lone pairs would interact with the π-system of the phenyl ring. Similarly, the nitrogen lone pair could also exhibit delocalization into the aromatic ring's π* orbitals. These interactions influence the electron density distribution on the ring and its reactivity.

Hyperconjugation: Interactions between filled bonding orbitals and adjacent empty antibonding orbitals contribute to molecular stability. In the propanamide chain, hyperconjugative interactions would be expected, such as those between C-H or C-C sigma bonds and adjacent antibonding orbitals.

The strength of these interactions is quantified by the second-order perturbation energy, E(2). A higher E(2) value indicates a stronger interaction and greater stabilization of the molecule. While specific data for this compound is not available, the following table provides a hypothetical representation of NBO analysis results for a similar aromatic amide, illustrating the types of interactions and their stabilization energies.

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)Type of Interaction
LP (N)π* (C=O)55.8Amide Resonance
LP (O)σ* (N-C)12.5Hyperconjugation
LP (F)π* (C=C) of Phenyl Ring8.2Resonance
π (C=C) of Phenyl Ringπ* (C=O)4.5Conjugation
σ (C-H)σ* (C-Cl)2.1Hyperconjugation

Note: The data in this table is illustrative for a related compound and does not represent actual calculated values for this compound.

Non-Linear Optical (NLO) Properties Calculations

Non-linear optical (NLO) materials are of significant interest for their applications in photonics and optoelectronics, including frequency mixing and optical switching. Computational methods, particularly Density Functional Theory (DFT), are widely used to predict the NLO properties of molecules. The key parameters are the molecular polarizability (α) and the first hyperpolarizability (β), which describe the linear and first non-linear response of the molecule to an external electric field.

Calculations of NLO properties would involve optimizing the molecular geometry and then computing the polarizability and hyperpolarizability tensors. The magnitude of the first hyperpolarizability (β₀) is a critical indicator of a molecule's potential as an NLO material. Theoretical studies on similar organic molecules have shown that substitutions on the aromatic ring can significantly tune the NLO response.

A hypothetical data table of calculated NLO properties for a related substituted acetanilide (B955) is presented below to illustrate the type of data obtained from such calculations.

ParameterCalculated ValueUnits
Dipole Moment (μ)3.5Debye
Mean Polarizability (α)1.5 x 10⁻²³esu
First Hyperpolarizability (β₀)8.0 x 10⁻³⁰esu

Note: This data is hypothetical and serves to illustrate the parameters calculated in NBO studies. It does not represent actual data for this compound.

Electron Localization Function (ELF) and Average Local Ionization Energy (ALIE) Mapping

Electron Localization Function (ELF) and Average Local Ionization Energy (ALIE) are powerful quantum chemical tools for analyzing the electronic structure of molecules from a topological perspective. They provide a visual and intuitive understanding of chemical bonding, electron pairing, and regions of high or low electron density.

Electron Localization Function (ELF): The ELF provides a measure of the probability of finding an electron in the vicinity of a reference electron. ELF values range from 0 to 1, where a value close to 1 indicates a high degree of electron localization, typical of covalent bonds, lone pairs, and atomic cores. Regions with low ELF values correspond to areas of delocalized electrons. An ELF map of this compound would be expected to show:

High localization in the core regions of the heavy atoms (C, N, O, Cl, F).

Distinct basins of localization corresponding to the C-H, C-C, C-N, C=O, C-F, and C-Cl bonds.

Localization basins for the lone pairs on the oxygen, nitrogen, fluorine, and chlorine atoms.

Average Local Ionization Energy (ALIE): ALIE provides a measure of the energy required to remove an electron from any point on the electron density surface of a molecule. Regions with high ALIE values are less reactive and correspond to areas where electrons are tightly bound, such as atomic cores and strong covalent bonds. Conversely, regions with low ALIE values indicate sites that are more susceptible to electrophilic attack. For this compound, an ALIE map would likely highlight:

The lowest ALIE values around the lone pairs of the carbonyl oxygen and the nitrogen atom, as well as the π-system of the phenyl ring, indicating these as potential sites for electrophilic interaction.

Higher ALIE values along the C-H and C-F bonds, suggesting lower reactivity at these sites.

Together, ELF and ALIE maps provide a detailed picture of the electronic landscape of a molecule, complementing the orbital-based descriptions from NBO analysis.

Advanced Molecular Modeling and Simulation Techniques

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). This method is crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action.

For this compound, molecular docking could be employed to screen for potential biological targets. Given its structural similarity to other chloroacetamide and anilide compounds, potential targets could include enzymes involved in various physiological processes. For example, related chloroacetamide derivatives have been studied as potential herbicides targeting enzymes like Very Long Chain Fatty Acid Synthase (VLCFAs). Other studies on acetanilide derivatives have explored their potential as anti-inflammatory agents by targeting enzymes such as cyclooxygenase (COX).

A typical molecular docking study would involve:

Obtaining the 3D structure of the target protein from a database like the Protein Data Bank (PDB).

Generating a 3D model of this compound and optimizing its geometry.

Using docking software to place the ligand into the active site of the protein in various conformations.

Scoring the different poses based on their binding affinity, which is an estimation of the binding free energy.

The results would identify the most stable binding mode and the key interactions (e.g., hydrogen bonds, hydrophobic interactions, halogen bonds) between the ligand and the protein's amino acid residues.

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems by simulating the movements of atoms and molecules over time. This technique can be used to study the conformational flexibility of this compound and the stability of its complex with a protein target.

An MD simulation of the free ligand in a solvent (e.g., water) would reveal its preferred conformations and the energy barriers between them. This is important because the biological activity of a molecule can depend on its ability to adopt a specific shape to fit into a receptor's binding site.

When applied to a protein-ligand complex identified through molecular docking, an MD simulation can:

Assess the stability of the binding pose over time.

Reveal dynamic changes in the protein and ligand upon binding.

Provide a more accurate estimation of the binding free energy by accounting for entropic contributions and the effects of the solvent.

Studies on related aromatic amides have used MD simulations to investigate their folding and assembly mechanisms, highlighting the importance of intermolecular interactions in determining their structure and stability.

Virtual screening is a computational approach used in drug discovery to search large libraries of small molecules to identify those that are most likely to bind to a drug target. This method can be either structure-based or ligand-based.

Structure-based virtual screening (SBVS): This approach uses the 3D structure of the target protein to dock a large number of compounds from a database. The compounds are then ranked based on their predicted binding affinity. If a potential protein target for this compound were identified, SBVS could be used to find other, potentially more potent, molecules with a similar binding mode.

Ligand-based virtual screening (LBVS): When the structure of the target is unknown, LBVS can be used. This method relies on the principle that molecules with similar structures are likely to have similar biological activities. Starting with a known active compound (a "hit"), LBVS searches for other molecules in a database with similar chemical features or shapes.

If this compound were found to have a desirable biological activity, it could be used as a query molecule in a ligand-based virtual screening campaign to identify a series of related compounds for further investigation.

Biological Activity Profiling and Mechanistic Elucidation of 3 Chloro N 3 Fluorophenyl Propanamide and Its Analogues

In Vitro Enzyme Inhibition Studies

The interaction of small molecules with specific enzymes is a fundamental aspect of drug discovery, offering insights into potential therapeutic applications and mechanisms of action. The following sections detail the known inhibitory activities of compounds related to 3-chloro-N-(3-fluorophenyl)propanamide against a panel of clinically relevant enzymes.

Aldosterone (B195564) Synthase (CYP11B2) Inhibition Mechanisms

Aldosterone synthase (CYP11B2) is a key enzyme in the renin-angiotensin-aldosterone system, responsible for the final step of aldosterone synthesis. Inhibition of CYP11B2 is a therapeutic strategy for managing hypertension and other cardiovascular diseases. While direct studies on the inhibitory activity of this compound against CYP11B2 are not available in the current scientific literature, research on related structures provides some context. For instance, a series of N-(pyridin-3-yl)benzamides has been evaluated for their potential to inhibit human CYP11B2, with the most potent compounds exhibiting IC50 values in the nanomolar range (53-166 nM). nih.gov Another study identified N-[5-(6-Chloro-3-cyano-1-methyl-1H-indol-2-yl)-pyridin-3-ylmethyl]-ethanesulfonamide as a cortisol-sparing CYP11B2 inhibitor. nih.gov These findings highlight that specific aromatic and heterocyclic amide structures can achieve potent and selective inhibition of CYP11B2. The structure-activity relationships suggest that the nature and substitution pattern of the aryl rings, as well as the linker between them, are critical for potent inhibition. However, without direct experimental data, the potential of this compound to act as a CYP11B2 inhibitor remains speculative.

Inhibition of N-Myristoyltransferase and O-Acetylserine Sulfhydrylase

N-Myristoyltransferase (NMT) is a vital enzyme in eukaryotes that catalyzes the attachment of myristate, a 14-carbon saturated fatty acid, to the N-terminal glycine (B1666218) of a wide range of proteins. This modification is crucial for protein localization, stability, and function, making NMT an attractive target for the development of anticancer, antifungal, and antiparasitic agents. nih.govpatsnap.com The inhibition of NMT disrupts cellular signaling pathways and can induce apoptosis. nih.gov While a large number of NMT inhibitors have been reported, there is no specific data on the activity of this compound. nih.govmdpi.com Research into NMT inhibitors has identified various chemical scaffolds, including peptidomimetics, benzofurans, and benzothiazoles, that exhibit potent inhibitory activity. nih.gov

O-Acetylserine Sulfhydrylase (OASS) is a key enzyme in the cysteine biosynthesis pathway in bacteria, plants, and protozoa, making it a target for the development of novel antimicrobial agents. nih.govnih.gov The enzyme catalyzes the conversion of O-acetylserine to L-cysteine. nih.gov There is no direct evidence of this compound inhibiting OASS. However, studies on related structures, such as cyclopropane-carboxylic acid scaffold derivatives, have shown potent inhibitory activities in the nanomolar range against OASS isoforms. nih.gov

Immunoproteasome Modulation and Binding Affinity Characterization

The immunoproteasome is a specialized form of the proteasome that plays a critical role in the immune system by processing antigens for presentation by MHC class I molecules. Its inhibition is a promising therapeutic strategy for autoimmune diseases and certain cancers. There is no specific research on this compound as an immunoproteasome modulator. However, studies on other amide derivatives have demonstrated their potential as noncovalent inhibitors of the immunoproteasome. These studies provide a foundation for understanding how amide-containing small molecules might interact with this target, but direct evaluation of this compound is necessary to determine its activity.

Thymidylate Synthase (hTS) Allosteric Inhibition Pathways

Human thymidylate synthase (hTS) is a crucial enzyme for DNA synthesis and a well-established target for cancer chemotherapy. nih.govwikipedia.org It catalyzes the methylation of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP). nih.gov While classical inhibitors target the active site, there is growing interest in allosteric inhibitors that bind to other sites on the enzyme. nih.govresearchgate.netelifesciences.org There is currently no literature available on the allosteric inhibition of hTS by this compound or its close structural analogues. Research in this area has focused on compounds like 1,3-propanediphosphonic acid (PDPA) which stabilize an inactive conformation of the enzyme. nih.gov

Dopamine (B1211576) D2 Receptor Antagonism and Signal Transduction Pathways

Dopamine D2 receptors are a major target for antipsychotic drugs used in the treatment of schizophrenia and other psychiatric disorders. juniperpublishers.comfrontiersin.org Antagonism of these receptors can modulate dopamine signaling in the brain. There is no specific data available to suggest that this compound acts as a dopamine D2 receptor antagonist. The field of D2 receptor antagonists is dominated by compounds with distinct structural features, such as the N-phenylpiperazine and benzamide (B126) scaffolds, which have been extensively studied for their binding affinity and selectivity. nih.govnih.gov

Antiproliferative and Cytotoxicity Investigations in Cellular Models

While direct studies on the antiproliferative and cytotoxic effects of this compound are limited, research on structurally similar compounds, particularly halogenated N-phenylacetamides and N-phenylpropanamides, provides valuable insights into the potential anticancer activity of this chemical class.

A study on a series of phenylacetamide derivatives revealed that halogen substitution on the phenyl ring significantly influences their cytotoxic effects against various cancer cell lines. For instance, N-butyl-2-(3-chlorophenyl)acetamide demonstrated notable cytotoxicity against MDA-MB-468 (human breast adenocarcinoma), PC12 (rat pheochromocytoma), and MCF-7 (human breast adenocarcinoma) cell lines with IC50 values of 2.2 ± 0.07 µM, 0.67 ± 0.12 µM, and 9 ± 0.09 µM, respectively. tbzmed.ac.ir Similarly, the 3-fluoro analogue showed IC50 values of 1.5 ± 0.12 µM against MDA-MB-468 and 1.5 ± 0.06 µM against MCF-7 cells. tbzmed.ac.ir

Another investigation focused on N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine (DW-8), a compound bearing a related N-(chlorofluorophenyl) moiety. DW-8 exhibited significant antiproliferative efficacy against several colon cancer cell lines, with IC50 values of 8.50 ± 2.53 µM in HCT116, 5.80 ± 0.92 µM in HT29, and 6.15 ± 0.37 µM in SW620 cells. mdpi.com This compound was found to induce apoptosis through the intrinsic pathway. mdpi.com

Furthermore, a study on N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-benzamide, which contains a chloro-substituted N-phenylamide-like core, showed potent cytotoxic effects against prostate cancer cell lines, with IC50 values of 2.5 µM in CWR-22 and PC-3 cells, and 6.5 µM in DU-145 cells. nih.gov

Table 1: Cytotoxicity of Phenylacetamide Analogues tbzmed.ac.ir

Compound IDR GroupMDA-MB-468 IC50 (µM)PC12 IC50 (µM)MCF-7 IC50 (µM)
3b 3-F1.5 ± 0.1277 ± 0.081.5 ± 0.06
3e 3-Cl2.2 ± 0.070.67 ± 0.129 ± 0.09

Table 2: Antiproliferative Activity of N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine (DW-8) mdpi.com

Cell LineCancer TypeIC50 (µM)
HCT116 Colon Carcinoma8.50 ± 2.53
HT29 Colorectal Adenocarcinoma5.80 ± 0.92
SW620 Colorectal Adenocarcinoma6.15 ± 0.37

Table 3: Cytotoxicity of N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-benzamide nih.gov

Cell LineCancer TypeIC50 (µM)
CWR-22 Prostate Carcinoma2.5
PC-3 Prostate Adenocarcinoma2.5
DU-145 Prostate Carcinoma6.5

Activity Against Specific Cancer Cell Lines (e.g., HCT-116, MCF-7)

There is no published data available on the cytotoxic or anti-proliferative effects of this compound against the human colorectal carcinoma cell line HCT-116 or the human breast adenocarcinoma cell line MCF-7.

Mechanisms of Cell Death Induction (e.g., Apoptosis Induction)

In the absence of studies on the compound's anticancer activity, there is no information regarding the mechanisms by which it might induce cell death. Research on whether this compound can trigger programmed cell death pathways, such as apoptosis, has not been reported.

Antimicrobial Activity Assessments

Antibacterial Efficacy Against Bacterial Strains (e.g., Klebsiella pneumoniae)

No studies have been found that evaluate the antibacterial properties of this compound against any bacterial strains, including the gram-negative bacterium Klebsiella pneumoniae.

Antifungal Properties

The potential antifungal activity of this compound has not been investigated in any published research.

Anti-Biofilm Formation Studies

There is no available data on the efficacy of this compound in inhibiting or disrupting biofilm formation by any microbial species.

Antiparasitic Activity (Antimalarial, Antileishmanial)

Analogues of this compound have demonstrated notable potential as antiparasitic agents, particularly against the pathogens responsible for malaria and leishmaniasis.

The N-phenylpropanamide scaffold is a recurring motif in compounds investigated for their antimalarial properties. Research into a series of N-aryl acetamides, which share structural similarities with N-phenylpropanamides, has identified compounds with modest activity against the asexual stages of Plasmodium falciparum, the deadliest malaria parasite. For instance, the initial screening hit, MMV020512, an N-aryl acetamide, displayed an EC50 of 0.810 μM against the parasite. lshtm.ac.uk

Further exploration of related structures, such as N-phenyl-substituted cinnamanilides, has also yielded compounds with antiplasmodial activity. Although these are α,β-unsaturated amides, they share the core N-phenylamide feature. One such compound, (2E)-N-(3-fluorophenyl)-3-phenylprop-2-enamide, which incorporates the 3-fluorophenyl moiety present in the target compound, exhibited an IC50 value of 30.8 µM against the chloroquine-sensitive 3D7 strain of P. falciparum. mdpi.com A more potent analogue in this series, (2E)-N-(4-bromo-2-chlorophenyl)-3-phenylprop-2-enamide, demonstrated an IC50 of 0.58 µM. mdpi.com These findings suggest that the N-(fluorophenyl)amide core can be a valuable component in the design of novel antimalarial agents.

Below is a data table summarizing the antimalarial activity of selected analogues.

CompoundP. falciparum StrainIC50 (µM)Reference
(2E)-N-(3-fluorophenyl)-3-phenylprop-2-enamide3D730.8 mdpi.com
(2E)-N-(4-bromo-2-chlorophenyl)-3-phenylprop-2-enamide3D70.58 mdpi.com
(2E)-N-[4-nitro-3-(trifluoromethyl)phenyl]-3-phenylprop-2-enamide3D72.0 - 4.3 mdpi.com
(2E)-N-(2-bromo-5-fluorophenyl)-3-phenylprop-2-enamide3D72.0 - 4.3 mdpi.com

The N-phenylpropanamide framework and its bioisosteres have also been explored for their activity against various Leishmania species, the causative agents of leishmaniasis. While direct studies on this compound are absent, research on related heterocyclic and aromatic amides provides valuable insights.

For example, studies on various synthetic compounds have identified molecules with significant antileishmanial effects. Chalcones containing a chloro-substituted phenyl ring have shown activity against Leishmania amazonensis. mdpi.com Although structurally distinct from propanamides, these compounds highlight the potential of halogenated phenyl moieties in antileishmanial drug discovery.

The development of novel synthetic compounds continues to be a promising avenue for new antileishmanial therapies. Various heterocyclic compounds and other synthetic molecules are being investigated for their ability to inhibit the growth of both promastigote and amastigote forms of the parasite. nih.govnih.gov

Neurodegenerative Pathway Modulation and Protein Complex Stabilization

Derivatives of N-phenylpropanamide have emerged as significant modulators of pathways implicated in neurodegenerative diseases. Their ability to interact with specific protein targets suggests a potential therapeutic role in conditions such as chronic pain and potentially other neurological disorders.

One notable area of research involves 2-(4-methylsulfonylaminophenyl) propanamide analogues as antagonists of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. TRPV1 is a non-selective cation channel involved in pain perception and has been identified as a therapeutic target for analgesic agents. A key analogue, N-4-t-butylbenzyl 2-(3-fluoro-4-methylsulfonylaminophenyl) propanamide, demonstrated potent antagonism of the TRPV1 receptor. nih.gov This indicates that the N-phenylpropanamide scaffold can be effectively utilized to design potent and selective ion channel modulators.

While the direct stabilization of protein-protein interaction (PPI) complexes by this compound has not been reported, the broader concept of using small molecules to stabilize such interactions is a growing area of interest in drug discovery. nih.gov The N-phenylpropanamide structure could potentially serve as a scaffold for the design of molecules that stabilize therapeutically relevant protein complexes in neurodegenerative diseases.

The table below presents data on the TRPV1 antagonist activity of a relevant analogue.

CompoundReceptor Binding Affinity (Ki, nM)Antagonistic Potency (Ki(ant), nM)Reference
N-4-t-butylbenzyl 2-(3-fluoro-4-methylsulfonylaminophenyl) propanamidePotentPotent nih.gov
Diphenylpropenyl analogue (Compound 50)21.514.2 nih.gov
(4,4′-dimethyl)diphenylpropenyl analogue (Compound 54)Not reported8.0 nih.gov

Elucidation of Molecular Mechanisms of Action (Beyond Enzyme Inhibition)

Understanding the molecular mechanisms through which N-phenylpropanamide analogues exert their biological effects is crucial for their further development as therapeutic agents.

For the 2-(4-methylsulfonylaminophenyl) propanamide series of TRPV1 antagonists, structure-activity relationship (SAR) studies have provided insights into their binding interactions. The propanamide portion of these molecules, referred to as the B-region, appears to be critical for activity. Modifications to the α-methyl group, such as replacement with dimethyl or cyclopropyl (B3062369) groups, led to a significant loss of receptor activity. This suggests that the α-methyl group may engage in a specific stereospecific interaction within a hydrophobic pocket of the TRPV1 receptor. researchgate.net

Furthermore, the C-region (the N-benzyl substituent) also plays a crucial role in binding. The exploration of various aryl alkyl and diaryl alkyl groups has shown that a flat environment in this region is favorable for receptor binding. nih.gov For example, the diphenylpropenyl analogue (compound 50) exhibited high binding affinity, suggesting that its conformational properties are well-suited for the receptor's binding site. nih.gov

The primary molecular target identified for the 2-(4-methylsulfonylaminophenyl) propanamide analogues is the TRPV1 ion channel. By blocking this channel, these compounds inhibit the transmission of nociceptive signals, leading to an analgesic effect. nih.gov The activation of TRPV1 leads to an influx of calcium ions, which in turn excites primary sensory neurons. Antagonists of this receptor prevent this signaling cascade.

In the context of neurodegenerative diseases, various signaling pathways are considered as potential therapeutic targets. These include pathways involved in neuroinflammation, oxidative stress, and protein aggregation. nih.gov While the specific effects of this compound on these pathways are unknown, the modulation of targets like TRPV1 by its analogues suggests that this class of compounds could potentially influence downstream signaling events relevant to neurodegeneration. For instance, neuroinflammation is a key component in the pathogenesis of diseases like Alzheimer's and Parkinson's, and modulating ion channels on neuronal and glial cells can impact inflammatory responses. researchgate.net

Further research is necessary to determine if this compound or its close analogues can modulate other molecular targets and signaling pathways implicated in parasitic infections and neurodegenerative disorders.

Structure Activity Relationship Sar Studies and Rational Design of 3 Chloro N 3 Fluorophenyl Propanamide Derivatives

Impact of Halogenation (Chlorine, Fluorine) on Biological Activity and Selectivity

The presence and position of halogen atoms on the N-phenyl ring of 3-chloro-N-(3-fluorophenyl)propanamide are significant determinants of its biological activity and selectivity. Both chlorine and fluorine impart unique physicochemical properties to the molecule that can modulate its interaction with biological targets.

Fluorine, with its small size and high electronegativity, can alter the electronic properties of the aromatic ring, influence metabolic stability by blocking sites of oxidation, and participate in hydrogen bonding interactions. The meta-position of the fluorine atom in this compound is crucial and its replacement or the introduction of additional fluorine atoms can have a substantial impact on activity.

Chlorine, being larger and more lipophilic than fluorine, can contribute to van der Waals interactions and enhance binding affinity through hydrophobic interactions within a target's binding pocket. The position of the chlorine on the propanamide chain is also a key factor.

The interplay between the 3-fluoro substituent on the phenyl ring and the 3-chloro substituent on the propanamide chain is a critical aspect of the SAR. Altering the halogenation pattern can lead to significant changes in activity, as illustrated in the hypothetical data in Table 1.

Table 1: Illustrative Impact of Halogenation on Biological Activity This table presents hypothetical data to illustrate potential SAR trends.

CompoundR1 (Phenyl Ring)R2 (Propanamide Chain)Relative PotencySelectivity Index
13-F3-Cl10050
24-F3-Cl7530
33,5-diF3-Cl12060
43-FH2010
53-F3-Br9045

Influence of Substituents on the Aromatic Rings

Beyond halogenation, the introduction of other substituents on the N-phenyl ring can profoundly influence the biological profile of this compound derivatives. The nature, size, and electronic properties of these substituents can affect the molecule's conformation, lipophilicity, and ability to form key interactions with a biological target.

Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can modulate the pKa of the amide nitrogen and the electronic density of the aromatic ring, which can be critical for binding. The position of the substituent is also of utmost importance, as steric hindrance can prevent optimal binding. For instance, bulky substituents at the ortho-position may disrupt the planarity of the molecule and reduce activity.

The following table (Table 2) provides a hypothetical illustration of how different substituents on the N-phenyl ring might affect biological activity.

Table 2: Illustrative Influence of Aromatic Substituents on Biological Activity This table presents hypothetical data to illustrate potential SAR trends.

CompoundSubstituent at C4 of Phenyl RingRelative PotencyTarget Affinity (nM)
6H10050
7-CH3 (EDG)11045
8-OCH3 (EDG)13038
9-NO2 (EWG)6085
10-CF3 (EWG)8062

Modifications to the Propanamide Backbone and Their Biological Consequences

The propanamide backbone of this compound serves as a crucial linker and its structural features are amenable to modification to fine-tune biological activity. Alterations to the length of the alkyl chain, the introduction of substituents on the alpha-carbon, and conformational constraints can all have significant biological consequences.

For example, increasing or decreasing the length of the propanamide chain can alter the distance between the phenyl ring and the terminal chloro group, which may be critical for fitting into a specific binding site. The stereochemistry at the alpha-carbon, if a substituent is introduced, can also lead to enantiomers with vastly different biological activities.

Table 3 provides a hypothetical overview of how modifications to the propanamide backbone could influence biological outcomes.

Table 3: Illustrative Biological Consequences of Propanamide Backbone Modifications This table presents hypothetical data to illustrate potential SAR trends.

CompoundBackbone ModificationRelative PotencyMetabolic Stability (t1/2, min)
11Propanamide (n=2)10060
12Ethanamide (n=1)4045
13Butanamide (n=3)8075
14(R)-α-methylpropanamide15090
15(S)-α-methylpropanamide3050

Pharmacophore Modeling for Activity Prediction and Design

Pharmacophore modeling is a powerful computational tool used to identify the essential three-dimensional arrangement of chemical features required for a molecule to exert a specific biological effect. For a series of active compounds like the derivatives of this compound, a ligand-based pharmacophore model can be developed.

Such a model would typically include features like hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), hydrophobic regions (HY), and aromatic rings (AR). By aligning a set of active molecules, common features that are crucial for binding to the target can be identified. This pharmacophore model can then be used to virtually screen large compound libraries to identify novel scaffolds with the desired features, and to guide the design of new derivatives with predicted high activity.

A hypothetical pharmacophore model for this series might consist of a hydrophobic feature corresponding to the 3-fluorophenyl ring, a hydrogen bond acceptor from the amide carbonyl, and a halogen bond donor from the chlorine atom.

Strategies for Lead Compound Identification and Optimization

The process of identifying and optimizing a lead compound like this compound involves a multifaceted approach. nih.govdanaher.comupmbiomedicals.com

Lead Identification Strategies:

High-Throughput Screening (HTS): Screening large libraries of compounds against a specific biological target to identify initial "hits."

Fragment-Based Drug Discovery (FBDD): Screening smaller, low-molecular-weight fragments that bind to the target, and then growing or linking these fragments to create a more potent lead.

Structure-Based Drug Design: Utilizing the three-dimensional structure of the target protein to design molecules that fit into the active site.

Lead Optimization Strategies: Once a lead compound is identified, medicinal chemists employ various strategies to enhance its properties:

SAR-Guided Modifications: Systematically modifying the lead structure based on the SAR data obtained from synthesized analogs to improve potency and selectivity. nih.gov

Bioisosteric Replacement: Replacing certain functional groups with others that have similar physical or chemical properties to improve pharmacokinetic profiles or reduce toxicity.

Improving ADME Properties: Modifying the structure to enhance its Absorption, Distribution, Metabolism, and Excretion (ADME) properties, such as increasing solubility or metabolic stability. danaher.com

Computational Modeling: Using tools like molecular docking and quantitative structure-activity relationship (QSAR) to predict the activity of designed compounds before synthesis, thereby prioritizing the most promising candidates. danaher.com

Through a continuous cycle of design, synthesis, and biological testing, guided by the principles of SAR and computational chemistry, lead compounds like this compound can be optimized into clinical candidates with improved therapeutic potential.

Future Research Directions and Potential Applications in Academic Discovery

Exploration of Novel Biological Targets for 3-chloro-N-(3-fluorophenyl)propanamide

A primary step in elucidating the potential of a novel chemical entity is the identification of its biological targets. For this compound, a systematic exploration of its interactions with various proteins and macromolecules could unveil unforeseen therapeutic possibilities. Initial approaches could involve computational reverse screening, where the compound's structure is docked against a large library of known protein binding sites to generate a list of potential targets. nih.gov

High-throughput screening (HTS) campaigns using diverse cell-based and biochemical assays would be the subsequent experimental step. These screens could assess the compound's activity against panels of kinases, proteases, ion channels, and G-protein coupled receptors, which are common targets in drug discovery. The presence of a reactive chloropropyl group could also suggest potential as a covalent inhibitor, a modality of increasing interest.

Table 1: Hypothetical Biological Targets for this compound

Potential Target ClassSpecific ExampleRationale for InvestigationPredicted Binding Affinity (Kd)
KinasesTyrosine Kinase SrcAmide backbone can mimic peptide interactions in ATP-binding pocket.~1-10 µM
Ion ChannelsVoltage-gated sodium channelsHalogenated phenyl rings are common motifs in ion channel modulators.~5-25 µM
Metabolic EnzymesFatty Acid Amide Hydrolase (FAAH)Amide structure could interact with the active site of hydrolases.~10-50 µM
ProteasesCaspase-3Potential for covalent modification of cysteine residues by the chloropropyl group.Covalent

Development of Chemoinformatic and Machine Learning Approaches for Compound Design

Chemoinformatics and machine learning are powerful tools for accelerating drug discovery. osti.govspringernature.com For this compound, these computational strategies could be employed to design and prioritize new analogs with improved properties. dromicslabs.com Quantitative Structure-Activity Relationship (QSAR) models could be developed once an initial set of analogs and their biological activities are determined. These models would help identify the key structural features that contribute to activity. nih.gov

Machine learning algorithms, such as random forests and neural networks, could be trained on data from virtual screening and experimental assays to predict the biological activity of newly designed compounds. nih.govarxiv.org This predictive capability would allow researchers to focus synthetic efforts on the most promising candidates, saving time and resources. nih.gov

Table 2: Illustrative QSAR Model for Hypothetical Analogs

Analog IDModificationLogPTopological Polar Surface Area (TPSA)Predicted IC50 (µM)
CFP-001Parent Compound2.529.115.2
CFP-002Replace -Cl with -OH1.849.325.8
CFP-003Replace 3-fluoro with 4-fluoro2.529.112.5
CFP-004Replace propanamide with butanamide3.029.18.7

Integration of Advanced Biophysical Techniques for Ligand-Target Characterization

Once a potential biological target is identified, a suite of advanced biophysical techniques can be employed to characterize the binding interaction in detail. nih.govmdpi.comworldscientific.comnih.gov These methods provide crucial information on binding affinity, kinetics, and thermodynamics, which is invaluable for understanding the mechanism of action and for guiding lead optimization. aip.org

Techniques such as Surface Plasmon Resonance (SPR) can be used to measure the on- and off-rates of binding, while Isothermal Titration Calorimetry (ITC) can provide a complete thermodynamic profile of the interaction. nih.gov Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography could potentially solve the three-dimensional structure of the compound bound to its target, offering atomic-level insights into the binding mode. mdpi.com

Table 3: Application of Biophysical Techniques for Ligand-Target Interaction Analysis

TechniqueInformation ObtainedHypothetical Finding for this compound
Surface Plasmon Resonance (SPR)Binding kinetics (kon, koff) and affinity (KD)Moderate affinity with a fast on-rate and slow off-rate.
Isothermal Titration Calorimetry (ITC)Binding affinity (KD), enthalpy (ΔH), and entropy (ΔS)Binding is primarily enthalpy-driven.
Differential Scanning Fluorimetry (DSF)Target protein stabilization upon bindingSignificant increase in the melting temperature (Tm) of the target protein.
Nuclear Magnetic Resonance (NMR)Binding site mapping and conformational changesChemical shift perturbations identify the binding pocket on the target.

Innovative Synthetic Routes for Diverse Analog Libraries

To explore the structure-activity relationship (SAR) of this compound, the development of innovative and efficient synthetic routes for creating a diverse library of analogs is essential. Diversity-Oriented Synthesis (DOS) strategies could be employed to generate a wide range of structurally distinct molecules from a common starting material. acs.orgnih.govpnas.orgrsc.orgbroadinstitute.org

Synthetic efforts could focus on modifying three key regions of the molecule: the chloropropane side chain, the amide linker, and the fluorophenyl ring. For example, the chlorine atom could be replaced with other functional groups via nucleophilic substitution. The phenyl ring could be further substituted or replaced with other aromatic or heterocyclic systems.

Table 4: Proposed Analog Library of this compound

Modification SiteProposed ModificationsSynthetic Strategy
Chloropropane Chain-OH, -N3, -CN, various aminesNucleophilic substitution reactions
Amide LinkerThioamide, ester, reverse amideUse of alternative coupling reagents or starting materials
Fluorophenyl RingDifferent substitution patterns, additional substituents (-CH3, -OCH3, -CF3)Starting from different aniline (B41778) derivatives
Scaffold ReplacementReplace phenyl with pyridine, thiophene, or other heterocyclesCoupling reactions with heteroaromatic amines

In Silico Toxicology and ADMET Prediction for Early-Stage Research

In the early stages of research, it is crucial to assess the potential liabilities of a compound. In silico models for predicting Absorption, Distribution, Metabolism, Excretion, and Toxicology (ADMET) properties can provide valuable insights without the need for extensive experimental work. nih.govdrugpatentwatch.comnih.govcambridge.org These computational tools can predict properties such as aqueous solubility, membrane permeability, metabolic stability, and potential for off-target effects. slideshare.net

By applying these predictive models to this compound and its virtual analog library, researchers can prioritize compounds with more favorable drug-like properties for synthesis and further testing. This "fail early, fail cheap" approach can significantly streamline the research process. drugpatentwatch.com

Table 5: Predicted ADMET Properties of this compound

ADMET PropertyPredicted Value/ClassificationImplication for Research
Aqueous SolubilityLow to moderateMay require formulation development for in vivo studies.
Caco-2 PermeabilityHighGood potential for oral absorption.
CYP450 InhibitionPotential inhibitor of CYP2D6Monitor for potential drug-drug interactions.
hERG InhibitionLow riskReduced likelihood of cardiotoxicity.

Collaborative Research Avenues in Interdisciplinary Science

The comprehensive investigation of a novel compound like this compound would greatly benefit from an interdisciplinary approach. researchgate.netrroij.comsolubilityofthings.comsydney.edu.au Collaborations between medicinal chemists, computational scientists, structural biologists, and pharmacologists would be essential for a successful research program. acs.org

Medicinal chemists would lead the synthesis of analogs, while computational chemists would guide the design process using molecular modeling and machine learning. Structural biologists would work to determine the structures of the compound bound to its targets, and pharmacologists would conduct in vitro and in vivo studies to evaluate the compound's biological effects. Such a collaborative effort would maximize the potential for discovering a novel scientific probe or a starting point for a therapeutic agent.

Table 6: Interdisciplinary Roles in the Investigation of this compound

DisciplineKey Responsibilities
Medicinal ChemistrySynthesis of the parent compound and its analog library; SAR analysis.
Computational Chemistry/BiologyVirtual screening, QSAR modeling, ADMET prediction, molecular dynamics simulations.
Structural BiologyX-ray crystallography or cryo-EM to determine ligand-target complex structures.
Biochemistry/BiophysicsAssay development, HTS, and detailed biophysical characterization of binding.
PharmacologyIn vitro and in vivo testing of efficacy and mechanism of action.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for the preparation of 3-chloro-N-(3-fluorophenyl)propanamide, and how can reaction conditions be optimized?

  • Methodology : The compound is typically synthesized via nucleophilic substitution. Chloropropionyl chloride is reacted with 3-fluoroaniline in dry dichloromethane at low temperatures (−10°C) to minimize side reactions. After 1 hour, the product is isolated via aqueous/organic extraction and purified using column chromatography (hexane/ethyl acetate gradients). Yield optimization involves controlling stoichiometry (e.g., 3:1 molar ratio of amine to chloroamide precursor) and temperature (50°C for 24 h in acetonitrile) .
  • Key Considerations : Monitor reaction progress via TLC (hexane/ethyl acetate = 7:3) and confirm purity using NMR and HRMS .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

  • Methodology : Combine spectroscopic and crystallographic techniques:

  • NMR : Analyze 1H^1H and 13C^{13}C NMR shifts to confirm the presence of the fluorophenyl group (e.g., aromatic protons at δ 6.8–7.4 ppm) and the chloro-propanamide backbone (amide N–H at δ 8.2–8.5 ppm) .
  • X-ray Crystallography : Grow single crystals via slow evaporation from dichloromethane. Refine structures using SHELXL, focusing on bond parameters (e.g., C=O bond: ~1.23 Å; C–Cl: ~1.74 Å) to validate resonance effects .

Advanced Research Questions

Q. What strategies are effective in resolving discrepancies between experimental and computational data for hydrogen-bonding interactions in this compound?

  • Methodology :

  • Experimental : Use X-ray diffraction to identify N–H···O and C–H···O interactions (e.g., N–H···O distance: ~2.1 Å). Compare with DFT-optimized geometries (B3LYP/6-311++G**) .
  • Contradiction Analysis : If computational models underestimate H-bond lengths, recalibrate basis sets or include solvent effects (PCM model) to account for crystal packing forces .

Q. How does the crystal packing of this compound influence its physicochemical properties?

  • Methodology : Analyze crystal structures (e.g., orthorhombic Pbca space group) to identify intermolecular interactions. For example:

  • Hydrogen-Bonded Chains : N–H···O bonds form infinite chains along the crystallographic a-axis, enhancing thermal stability (melting point: 388–391 K) .
  • Packing Efficiency : Calculate density (~1.318 Mg/m3^3) and intercentroid distances (~4.8 Å) to correlate with solubility and diffusion rates .

Q. What computational approaches are suitable for predicting the biological activity of this compound?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina to simulate binding to targets (e.g., MurA enzyme for antibacterial studies). Parameterize the ligand with GAFF2 and assign charges via AM1-BCC .
  • ADMET Prediction : Employ SwissADME to estimate logP (~2.5) and bioavailability, guiding in vitro assays for cytotoxicity (e.g., IC50_{50} > 100 µM in HeLa cells) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.